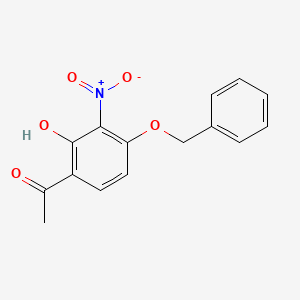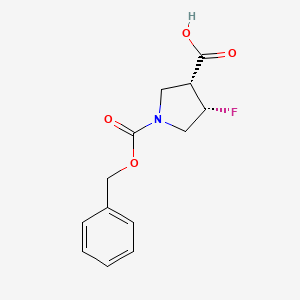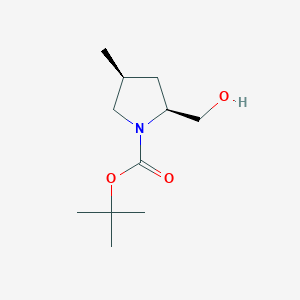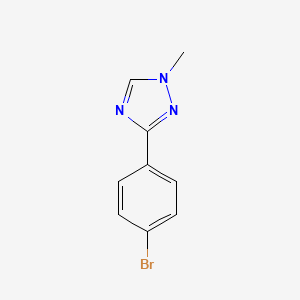
(4S)-1-Boc-4-methylthiol-L-proline methyl ester
Overview
Description
(4S)-1-Boc-4-methylthiol-L-proline methyl ester is a useful research compound. Its molecular formula is C12H21NO4S and its molecular weight is 275.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Development of Pharmaceutical Compounds
One application involves the development of cis-LC15-0133 Tartrate, a potent Dipeptidyl Peptidase IV inhibitor. This process entails a series of reactions starting from esterification, Boc protection, and fluorination, showcasing the compound's utility in complex organic syntheses (B. Kim et al., 2008).
Synthesis of Protected Proline Derivatives
Another research highlights the practical synthesis of Boc and Fmoc protected 4-fluoro and 4-difluoroprolines from trans-4-hydroxyproline methyl ester, demonstrating its relevance in classical peptide synthesis (Luc Demange et al., 1998).
Chiral Separation Techniques
The compound's derivatives have been extensively used in chiral separation techniques, particularly in high-performance liquid chromatography (HPLC), indicating their significance in purifying pharmaceutical intermediates (Yanqun Zhao & Wayne A. Pritts, 2007).
Catalysts for Asymmetric Synthesis
Research has also explored the use of densely substituted L-Proline esters as catalysts for asymmetric Michael additions of ketones to nitroalkenes, underscoring the versatility of proline derivatives in facilitating enantioselective chemical reactions (Andrea Ruiz-Olalla et al., 2015).
Synthesis of Polycyclic Analogues
Lastly, the synthesis of functionally diverse and conformationally constrained polycyclic analogues of proline and prolinol from N-Boc-l-pyroglutamic acid methyl ester showcases its role in the generation of novel compounds with potential pharmaceutical applications (S. Hanessian et al., 2003).
Mechanism of Action
Target of Action
Esters, in general, are known to interact with various enzymes and proteins within the body, often serving as substrates for enzymatic reactions .
Mode of Action
(4S)-1-Boc-4-methylthiol-L-proline methyl ester, like other esters, undergoes hydrolysis, a chemical reaction where the ester bond is broken by water, resulting in the formation of an alcohol and a carboxylic acid . This process can occur under both acidic and basic conditions . The hydrolysis of esters is a critical step in their biological activity, as it releases the active components that can then interact with their targets .
Biochemical Pathways
For instance, they play a role in lipid metabolism, where they are hydrolyzed to produce fatty acids and alcohols . They can also be involved in the synthesis of larger biomolecules .
Pharmacokinetics
Esters are generally known to be well absorbed due to their lipophilic nature, and they are typically metabolized by esterases present in the body, leading to the production of alcohol and carboxylic acid .
Result of Action
The hydrolysis of esters, in general, can result in the release of bioactive compounds that can exert various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of ester hydrolysis, with the reaction typically being faster under acidic or basic conditions . Temperature can also influence the rate of this reaction .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-methylsulfanylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-12(2,3)17-11(15)13-7-8(18-5)6-9(13)10(14)16-4/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVUJNIHBFNERQ-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115062 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93967-77-2 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S-cis)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93967-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(methylthio)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


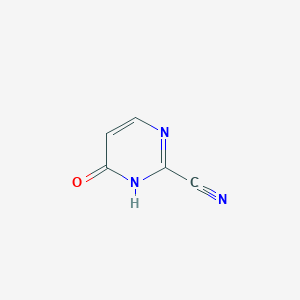

![6-bromo-1-(pentan-3-yl)-1H-imidazo[4,5-b]pyrazin-2-ol](/img/structure/B1529783.png)
